molecular formula C28H47IO B012799 6-Ienco CAS No. 109628-17-3

6-Ienco

Cat. No. B012799
M. Wt: 530.6 g/mol
InChI Key: MPBUQXGMQDVOIR-YSOOSTPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ienco, also known as 6-iodo-2-[(1E)-2-(4-methoxyphenyl)ethenyl]-3,4-dihydro-1H-quinolin-1-one, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 6-Ienco is not fully understood, but it is believed to work through multiple pathways. Studies have shown that 6-Ienco inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. Additionally, 6-Ienco has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.

Biochemical And Physiological Effects

Studies have shown that 6-Ienco has various biochemical and physiological effects, including the induction of apoptosis in cancer cells, reduction of oxidative stress, and inhibition of pro-inflammatory cytokines. Additionally, 6-Ienco has been shown to have a low toxicity profile in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-Ienco in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. Additionally, 6-Ienco has been shown to have a high selectivity for cancer cells, making it a potential candidate for cancer therapy. However, one limitation of using 6-Ienco in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 6-Ienco. One potential area of research is the development of 6-Ienco as a cancer therapy, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of 6-Ienco and its effects on various pathways in the body. Finally, more studies are needed to determine the optimal dosage and administration of 6-Ienco for therapeutic use.

Synthesis Methods

The synthesis of 6-Ienco involves the reaction of 6-Iencochloro-3,4-dihydro-1H-quinolin-1-one with 4-methoxyphenylacetylene in the presence of a palladium catalyst. The resulting product is then purified through various chromatographic techniques to obtain pure 6-Ienco.

Scientific Research Applications

6-Ienco has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. Studies have shown that 6-Ienco has a cytotoxic effect on cancer cells, making it a potential candidate for cancer therapy. Additionally, 6-Ienco has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

CAS RN

109628-17-3

Product Name

6-Ienco

Molecular Formula

C28H47IO

Molecular Weight

530.6 g/mol

IUPAC Name

(3S,6S,8S,9S,13R,14S,17R)-6-(2-(131I)iodanylethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H47IO/c1-18(2)6-5-7-19(3)26-10-11-27-25-16-20(13-15-29)24-17-21(30)8-9-22(24)23(25)12-14-28(26,27)4/h18-21,23,25-27,30H,5-17H2,1-4H3/t19-,20-,21+,23-,25-,26-,27+,28-/m1/s1/i29+4

InChI Key

MPBUQXGMQDVOIR-YSOOSTPMSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C3CC[C@@H](C4)O)CC[131I])C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CCI)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CCI)C

synonyms

6 beta-(131I)-(2'-iodo)ethyl-19-norcholest-5(10)en-3 beta-ol
6-(2'-iodo)ethyl-19-norcholest-5(10)-ene-3-ol
6-IENCO

Origin of Product

United States

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